molecular formula C7H5NO3 B14849979 3-Hydroxypyridine-2,4-dicarbaldehyde

3-Hydroxypyridine-2,4-dicarbaldehyde

Cat. No.: B14849979
M. Wt: 151.12 g/mol
InChI Key: CCPFNTJWWQQIIB-UHFFFAOYSA-N
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Description

3-Hydroxypyridine-2,4-dicarbaldehyde: is a derivative of pyridine, characterized by the presence of hydroxyl and aldehyde functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-hydroxypyridine-2,4-dicarbaldehyde typically involves the hydroxylation of pyridine derivatives. One common method includes dissolving 3-chloropyridine in a solvent, heating to 130-140°C, and adding a basic hydroxide in batches. The reaction mixture is then neutralized with concentrated hydrochloric acid, followed by methanol reflux and filtration .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity, making the process suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxypyridine-2,4-dicarbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl and aldehyde groups, which are reactive under different conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: In chemistry, 3-hydroxypyridine-2,4-dicarbaldehyde is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable for creating derivatives with specific properties .

Biology and Medicine: Its structural similarity to certain vitamins and coenzymes makes it a useful intermediate in drug development .

Industry: In the industrial sector, this compound is used in the production of dyes, pesticides, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of 3-hydroxypyridine-2,4-dicarbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The hydroxyl and aldehyde groups facilitate these interactions, leading to the formation of various products .

Comparison with Similar Compounds

  • Picolinaldehyde (2-formylpyridine)
  • Nicotinaldehyde (3-formylpyridine)
  • Isonicotinaldehyde (4-formylpyridine)

Comparison: 3-Hydroxypyridine-2,4-dicarbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups at specific positions on the pyridine ring. This dual functionality enhances its reactivity compared to other pyridinecarboxaldehydes, making it more versatile for various applications .

Properties

Molecular Formula

C7H5NO3

Molecular Weight

151.12 g/mol

IUPAC Name

3-hydroxypyridine-2,4-dicarbaldehyde

InChI

InChI=1S/C7H5NO3/c9-3-5-1-2-8-6(4-10)7(5)11/h1-4,11H

InChI Key

CCPFNTJWWQQIIB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1C=O)O)C=O

Origin of Product

United States

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